3-Methyl-4-isopropylaniline hydrochloride

Description

Nomenclature and Chemical Structure

A precise understanding of a chemical compound's identity begins with its nomenclature and structural representation, which are standardized to ensure clarity and reproducibility in scientific communication.

IUPAC and Common Synonyms of 3-Methyl-4-isopropylaniline Hydrochloride

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 4-Isopropyl-3-methylaniline hydrochloride. pschemicals.com However, it is also known by several common synonyms in commercial and research contexts. These alternative names often refer to the same chemical entity and are used interchangeably in literature and chemical catalogs. chemicalbook.comcymitquimica.com

| Nomenclature Type | Name |

| IUPAC Name | 4-Isopropyl-3-methylaniline hydrochloride ncats.io |

| Synonym | This compound chemicalbook.com |

| Synonym | 3-Methyl-4-(propan-2-yl)aniline hydrochloride chemicalbook.comncats.io |

| Synonym | 4-isopropyl-m-toluidinium chloride pschemicals.comchemicalbook.com |

| Synonym | o-Cymen-5-amine, hydrochloride ncats.iocymitquimica.com |

| Synonym | Benzenamine, 3-methyl-4-(1-methylethyl)-, hydrochloride cymitquimica.comcymitquimica.com |

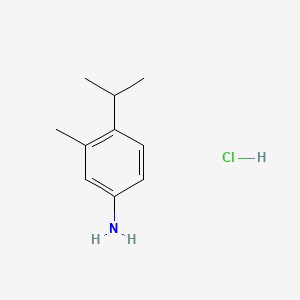

Molecular Formula and Representation of this compound

The molecular formula for this compound is C10H16ClN. pschemicals.comchemicalbook.combldpharm.com This formula indicates that each molecule is composed of 10 carbon atoms, 16 hydrogen atoms, one chlorine atom, and one nitrogen atom. The formula weight of the compound is 185.69 g/mol . chemicalbook.comcymitquimica.com

The structure consists of a benzene (B151609) ring substituted with four groups. An amino group (-NH2) is attached to the first carbon. At the third and fourth positions relative to the amino group, there are a methyl group (-CH3) and an isopropyl group (-CH(CH3)2), respectively. The hydrochloride component signifies that the basic amino group has formed a salt with hydrogen chloride (HCl), resulting in an anilinium ion ([C10H15N]+) and a chloride ion (Cl-). This salt formation is a common strategy to improve the handling and solubility of amines. oxfordreference.com

| Property | Value |

| Molecular Formula | C10H16ClN pschemicals.comchemicalbook.com |

| Formula Weight | 185.69 g/mol chemicalbook.com |

| CAS Number | 4534-11-6 pschemicals.combldpharm.com |

| Canonical SMILES | CC(C)C1=C(C=C(C=C1)N)C.Cl guidechem.com |

Significance and Research Context of Aromatic Amines and their Hydrochloride Salts

Aromatic amines are a cornerstone class of organic compounds, serving as vital intermediates in numerous industrial applications. acs.org They are fundamental to the production of dyes, polymers, pharmaceuticals, and agrochemicals. acs.orgbritannica.com The reactivity of the amino group and the aromatic ring allows for a wide array of chemical transformations, making them versatile starting materials in organic synthesis. wikipedia.org For instance, the diazotization of aromatic amines to form diazonium salts is a classic and powerful method for introducing a variety of functional groups onto an aromatic ring. wikipedia.org

The conversion of aromatic amines into their hydrochloride salts is a standard and significant practice in chemical research and industry. oxfordreference.com Amines are typically basic compounds, and their reaction with hydrochloric acid yields crystalline salts that are often more stable, less odorous, and more readily soluble in water than the free amine. oxfordreference.com This increased water solubility is particularly advantageous for reactions conducted in aqueous media and for the formulation of certain products. Furthermore, in industrial settings such as refineries, amine hydrochlorides are studied in the context of corrosion, where organic amines are used to neutralize hydrochloric acid. researchgate.netjocpr.com

Historical Perspectives on the Study of Substituted Anilines

The history of substituted anilines is intrinsically linked to the discovery of aniline (B41778) itself and the birth of the synthetic chemical industry in the 19th century. researchgate.netnih.gov Aniline was first isolated in 1826 through the distillation of indigo. britannica.com Its true significance was unlocked in 1856 when William Henry Perkin, a student of August Wilhelm von Hofmann, accidentally synthesized the first synthetic dye, mauveine, from impure aniline. nih.gov This discovery catalyzed the rapid development of the synthetic dye industry, which relied heavily on aniline and its derivatives. researchgate.net

Chemists soon realized that by modifying the aniline structure—substituting various functional groups onto the benzene ring—they could create a vast spectrum of colors and compounds with unique properties. wisdomlib.org This marked the systematic study of substituted anilines. The development of reactions to introduce groups like methyl (toluidines), nitro, and chloro groups onto the aniline ring expanded the synthetic chemist's toolkit. wikipedia.org These early investigations into substituted anilines laid the groundwork for modern organic chemistry and were pivotal in the subsequent development of pharmaceuticals, explosives, and polymers. researchgate.net

Overview of Current Research Directions for this compound

Current research involving this compound primarily positions it as a specialized building block or intermediate in organic synthesis. Its availability from chemical suppliers suggests its utility in constructing more complex molecular architectures rather than being an end-product itself. The specific substitution pattern on the aniline ring—a methyl group at the 3-position and an isopropyl group at the 4-position—offers a unique steric and electronic profile that can be exploited by synthetic chemists to achieve specific target molecules.

While large-scale, dedicated research programs on this specific molecule are not prominent in publicly available literature, its application can be inferred from the general research directions for substituted anilines. Compounds with this structural motif are valuable in:

Medicinal Chemistry: As precursors for the synthesis of bioactive molecules. The aniline moiety is a common feature in many pharmaceutical agents, and specific substitution patterns are crucial for modulating pharmacological activity.

Materials Science: In the development of novel polymers, dyes, and other organic materials where the properties of the final product are tuned by the precise structure of the monomeric units.

Agrochemicals: As a starting material for creating new herbicides, pesticides, and fungicides, where the biological activity is often dependent on the substitution pattern of an aromatic core.

Research utilizing this compound would likely involve leveraging the reactivity of the amino group for reactions such as amide bond formation, diazotization, or N-alkylation to build larger, more functionalized molecules.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methyl-4-propan-2-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-7(2)10-5-4-9(11)6-8(10)3;/h4-7H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOAQDSAPBSOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196484 | |

| Record name | 4-Isopropyl-m-toluidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4534-11-6 | |

| Record name | Benzenamine, 3-methyl-4-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4534-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropyl-m-toluidinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropyl-m-toluidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropyl-m-toluidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Isopropyl-3-methylaniline hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM4U5N92Q2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Methyl 4 Isopropylaniline Hydrochloride

Direct Synthesis Approaches

The synthesis of 3-methyl-4-isopropylaniline hydrochloride is primarily achieved through direct chemical reactions that construct the target molecule, followed by its conversion to the hydrochloride salt for stability and ease of handling. These approaches focus on introducing the isopropyl group onto the m-toluidine (B57737) aromatic ring and subsequent isolation.

The core of the synthesis involves the alkylation of an aromatic amine. This process introduces an alkyl substituent, in this case, an isopropyl group, onto the benzene (B151609) ring of the starting material, m-toluidine.

A primary method for synthesizing 3-methyl-4-isopropylaniline is the Friedel-Crafts alkylation of m-toluidine. In this electrophilic aromatic substitution reaction, an isopropylation reagent, such as isopropanol (B130326) or isopropyl halides, reacts with m-toluidine in the presence of a catalyst. The catalyst facilitates the generation of an isopropyl carbocation (or a related electrophilic species), which then attacks the electron-rich aromatic ring of m-toluidine. The directing effects of the existing amino (-NH2) and methyl (-CH3) groups on the ring guide the position of the incoming isopropyl group.

The efficiency and selectivity of the alkylation reaction are highly dependent on carefully controlled conditions. Parameters such as temperature, pressure, and the ratio of reactants are optimized to maximize the yield of the desired product while minimizing side reactions. In analogous alkylation studies of aniline (B41778) with isopropanol, reaction temperature has been identified as a critical factor. researchgate.net Higher temperatures generally increase the reaction rate but can also lead to undesired by-products. The pressure is also controlled, particularly in vapor-phase reactions, to maintain the reactants in the appropriate phase and influence reaction equilibrium. researchgate.net

A study on the synthesis of p-isopropylaniline from aniline and isopropanol provides insight into typical optimization parameters that would be relevant for the alkylation of m-toluidine. researchgate.net

| Parameter | Studied Range | Optimal Condition | Effect on Outcome |

|---|---|---|---|

| Reaction Temperature | 615-640 K | 615-640 K | Affects reaction rate and aniline conversion. |

| Pressure | 0.1-0.5 MPa | 0.1-0.5 MPa | Influences reactant phase and contact time. |

| Mass Space Velocity | 1.0-1.5 h-1 | 1.0-1.5 h-1 | Determines the residence time of reactants over the catalyst. |

The choice of catalyst is crucial for the success of the Friedel-Crafts alkylation. Solid acid catalysts, such as zeolites, are often employed in industrial settings due to their high activity, shape selectivity, and reusability. researchgate.net For the analogous synthesis of p-isopropylaniline, the HWC-3 molecular sieve has been used effectively. researchgate.net Other acidic zeolites like HY, H-MOR, H-ZSM-5, and H-beta have been studied for the alkylation of toluidines. researchgate.net These materials possess strong acidic sites that can protonate the alkylating agent (e.g., isopropanol), facilitating the formation of the electrophilic isopropyl cation necessary for the reaction. The specific structure and acidity of the zeolite can influence the selectivity of the reaction, favoring the formation of certain isomers over others. researchgate.net

A significant challenge in the alkylation of m-toluidine is controlling the regioselectivity to favor the desired 3-methyl-4-isopropylaniline isomer. The amino and methyl groups on the starting material direct the incoming electrophile to specific positions. The potent ortho, para-directing amino group strongly activates positions 2, 4, and 6, while the methyl group activates positions 2, 4, and 5. The desired product results from substitution at the 4-position, which is para to the amino group and ortho to the methyl group.

Common by-products include other isomers such as 2-isopropyl-3-methylaniline and 6-isopropyl-3-methylaniline. Furthermore, N-alkylation, where the isopropyl group attaches to the nitrogen atom of the amino group, can occur as a competing reaction. google.comgoogle.com Polyalkylation, leading to di- or tri-isopropyl-substituted products, is also a possibility. Isomer control and minimization of by-products are achieved by optimizing reaction conditions and selecting catalysts with appropriate shape selectivity, which can sterically hinder the formation of undesired isomers. researchgate.netresearchgate.net

Following the alkylation reaction, the resulting 3-methyl-4-isopropylaniline free base must be isolated from the reaction mixture and converted to its hydrochloride salt. A typical workup procedure involves first neutralizing or removing the acid catalyst. The reaction mixture is then made alkaline to ensure the product is in its free amine form. prepchem.com The amine is extracted from the aqueous layer using an organic solvent, such as chloroform (B151607) or benzene. prepchem.comorgsyn.org

To form the hydrochloride salt, the organic extract containing the purified amine is treated with hydrochloric acid. orgsyn.org This can be done by bubbling hydrogen chloride gas through the solution or by adding a concentrated aqueous or ethereal solution of HCl. The resulting this compound is an ionic salt and is typically insoluble in nonpolar organic solvents, causing it to precipitate out of the solution. orgsyn.org Cooling the mixture, often in an ice bath, enhances the precipitation and maximizes the yield of the solid product. orgsyn.org The precipitated hydrochloride salt is then collected by filtration, washed with a cold solvent to remove residual impurities, and dried. orgsyn.org

Alkylation Reactions Leading to this compound

Friedel-Crafts Alkylation of m-Toluidine with Isopropylation Reagents

Derivatization and Conversion Pathways

3-Methyl-4-isopropylaniline serves as a crucial intermediate in the synthesis of more complex molecules, particularly urea-based compounds utilized in agrochemicals. The conversion pathways focus on the reactivity of the aniline amino group to form C-N bonds.

The primary derivatization of 3-methyl-4-isopropylaniline involves its conversion into N,N-disubstituted urea (B33335) compounds. These reactions are fundamental in producing commercially significant molecules, such as the herbicide Isoproturon [1,1-dimethyl-3-(4-isopropyl-3-methylphenyl)urea]. google.comrsc.org Two principal pathways for this conversion are the reaction with dimethylcarbamoyl halides and a two-step process involving phosgene (B1210022). google.com

A direct method for synthesizing the urea derivative of 3-methyl-4-isopropylaniline is through its reaction with a dimethylcarbamoyl halide, such as dimethylcarbamoyl chloride. google.com In this nucleophilic acyl substitution reaction, the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the dimethylcarbamoyl halide. The reaction typically proceeds in the presence of a base to neutralize the resulting hydrogen halide, driving the reaction to completion and yielding the target urea derivative.

Reaction Scheme: (CH₃)₂NCOCl + C₁₀H₁₅N → (CH₃)₂NCONH-C₆H₃(CH₃)(CH(CH₃)₂) + HCl

This single-step process is a straightforward pathway for the synthesis of the corresponding urea. google.com

The traditional and widely employed methodology for synthesizing urea derivatives involves the use of phosgene (COCl₂) or safer phosgene equivalents like triphosgene (B27547). google.comnih.govmdpi.com This process occurs in two distinct steps:

Isocyanate Formation : 3-Methyl-4-isopropylaniline is first reacted with phosgene in the presence of a base. This reaction converts the primary amine into a highly reactive isocyanate intermediate (4-isopropyl-3-methylphenyl isocyanate). google.comnih.gov

Urea Formation : The isocyanate intermediate is not isolated but is reacted in situ with dimethylamine (B145610). The nitrogen of the dimethylamine acts as a nucleophile, attacking the central carbon of the isocyanate group to form the stable N,N,N'-trisubstituted urea derivative. google.comnih.gov

This two-step method is a versatile and convenient way to generate unsymmetrical urea derivatives. nih.gov

| Step | Reactants | Intermediate/Product | Description |

| 1 | 3-Methyl-4-isopropylaniline + Phosgene | 4-isopropyl-3-methylphenyl isocyanate | The aniline is converted into a reactive isocyanate intermediate. nih.gov |

| 2 | Isocyanate Intermediate + Dimethylamine | 1,1-dimethyl-3-(4-isopropyl-3-methylphenyl)urea | The isocyanate reacts with a secondary amine to form the final urea product. google.com |

Synthesis of Urea Derivatives from 3-Methyl-4-isopropylaniline

Process Intensification and Green Chemistry Aspects in this compound Production

Modern chemical synthesis places a strong emphasis on developing processes that are not only efficient but also environmentally benign. researchgate.net The production of 3-methyl-4-isopropylaniline and its derivatives has been a subject of process intensification efforts aimed at reducing environmental impact, utilizing milder conditions, and improving yield and purity. nih.gov

The traditional synthesis of urea derivatives often relies on hazardous reagents like phosgene and isocyanates, which pose significant safety and environmental risks. researchgate.netrsc.org In response, green chemistry principles have driven the development of safer, more sustainable alternatives. nih.gov

Key advancements include:

Phosgene Substitutes : The use of solid, less hazardous phosgene equivalents such as triphosgene and 1,1'-carbonyldiimidazole (B1668759) (CDI) allows for safer handling and milder reaction conditions while avoiding toxic byproducts. nih.govmdpi.comrsc.org

Aqueous Synthesis : A highly efficient and environmentally friendly method involves the reaction of amines with potassium isocyanate in water, completely avoiding the use of volatile organic compounds (VOCs). rsc.org This "on-water" methodology simplifies the process, often allowing for product isolation through simple filtration. rsc.orgorganic-chemistry.org

CO₂ as a Feedstock : Innovative approaches utilize carbon dioxide (CO₂) as an abundant, renewable, and non-toxic C1 building block. psu.edu Synthesizing urea derivatives directly from amines and CO₂, sometimes at atmospheric pressure and room temperature, represents a significant step towards sustainable chemical manufacturing by combining carbon capture with utilization. organic-chemistry.orgpsu.edu

These methods reduce the reliance on toxic materials and minimize the production of chemical waste, aligning with the core goals of green chemistry. researchgate.netrsc.org

The objective of modern synthetic protocols is to maximize both yield and purity, thereby reducing waste and costly purification steps. The development of greener synthetic routes for urea derivatives has often led to improvements in these areas.

| Synthetic Protocol | Key Features | Yield & Purity Advantages |

| Phosgene/Triphosgene Method | Widely used industrial method for creating unsymmetrical ureas. nih.govmdpi.com | A well-established process that can be optimized for high conversion and yield. google.com |

| "On-Water" Synthesis (with KOCN) | Employs water as the solvent, avoiding organic co-solvents. rsc.org | Delivers good to excellent yields with high chemical purity, often requiring no silica (B1680970) gel purification. rsc.org |

| CO₂-Based Synthesis | Uses CO₂ as a C1 source, often under catalyst-free and solvent-free conditions. psu.edu | Provides satisfactory yields that are comparable to traditional methods while being significantly more environmentally friendly. psu.edu |

Notably, the aqueous synthesis method has proven to be highly scalable. rsc.org In a relevant example, the reaction involving 4-isopropylaniline (B126951) demonstrated a considerably better isolated yield when performed at a larger (20 mmol) scale compared to smaller batches, highlighting its suitability for industrial application. rsc.org Such protocols that combine high efficiency with a favorable environmental profile are critical for sustainable chemical manufacturing. acsgcipr.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methyl 4 Isopropylaniline Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules in solution. weebly.com By probing the magnetic properties of atomic nuclei, it provides detailed information regarding the molecular structure, connectivity, and chemical environment of atoms. numberanalytics.com

Proton NMR (¹H NMR) Analysis of 3-Methyl-4-isopropylaniline Hydrochloride

Proton NMR (¹H NMR) provides precise information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the protonation of the aniline (B41778) nitrogen to form an ammonium (B1175870) salt (-NH₃⁺) significantly influences the chemical shifts of nearby protons, particularly those on the aromatic ring, causing them to resonate at a lower field compared to the free base.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to each unique proton in its structure. The aromatic region shows complex splitting patterns due to spin-spin coupling between adjacent protons. The aliphatic region contains signals for the methyl and isopropyl substituents. The protons of the ammonium group typically appear as a broad signal due to rapid exchange and quadrupolar coupling with the nitrogen atom.

Below are the predicted ¹H NMR chemical shift assignments and coupling constants.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (H-2, H-5, H-6) | 7.2 - 7.5 | Multiplet (m) | meta & ortho coupling |

| Ammonium (-NH₃⁺) | 7.0 - 9.0 | Broad Singlet (br s) | N/A |

| Isopropyl Methine (-CH) | 3.1 - 3.4 | Septet (sept) | ~6.9 |

| Ring Methyl (-CH₃) | 2.2 - 2.4 | Singlet (s) | N/A |

| Isopropyl Methyls (-CH(CH₃)₂) | 1.2 - 1.4 | Doublet (d) | ~6.9 |

¹H NMR spectroscopy is a powerful method for investigating the conformational dynamics of molecules in solution. gla.ac.uk For this compound, variable-temperature (VT) NMR studies could be employed to probe the rotational barrier of the isopropyl group. At low temperatures, the rotation around the C(aryl)-C(isopropyl) bond may become slow enough on the NMR timescale to allow for the observation of distinct signals for the two isopropyl methyl groups, which are diastereotopic. The temperature at which these signals coalesce can be used to calculate the free energy of activation for the rotational process. Such studies provide critical insights into the molecule's preferred three-dimensional geometry and steric interactions. auremn.org.brnih.gov

Carbon-13 NMR (¹³C NMR) Analysis of this compound

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment. The carbon attached to the electron-withdrawing ammonium group (C-1) is expected to be significantly deshielded and appear at a lower field.

The predicted ¹³C NMR chemical shifts are detailed in the table below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-NH₃⁺) | 140 - 145 |

| C-4 (C-isopropyl) | 135 - 140 |

| C-3 (C-CH₃) | 130 - 135 |

| Aromatic CH (C-2, C-5, C-6) | 120 - 130 |

| Isopropyl Methine (-CH) | 28 - 32 |

| Ring Methyl (-CH₃) | 18 - 22 |

| Isopropyl Methyls (-CH(CH₃)₂) | 22 - 25 |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for this compound

While 1D NMR provides fundamental structural data, complex molecules often require advanced techniques for unambiguous assignments. weebly.com

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental. numberanalytics.comomicsonline.org

A COSY spectrum would reveal correlations between coupled protons, confirming, for example, the connectivity between the isopropyl methine proton and the isopropyl methyl protons.

An HSQC spectrum correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of each ¹³C peak based on the already assigned ¹H spectrum.

An HMBC spectrum shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons (like C-1, C-3, and C-4) and piecing together the entire molecular framework. researchgate.net

Solid-State NMR (SSNMR) : This technique is particularly valuable for characterizing hydrochloride salts in their solid, crystalline form. nih.gov SSNMR can provide information about polymorphism, molecular packing, and the local environment of the chloride ion. rsc.orgrsc.org Techniques like ³⁵Cl SSNMR are sensitive to the hydrogen-bonding environment of the chloride ion, offering insights that are not available from solution-state NMR. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The IR spectrum of this compound is characterized by absorption bands indicative of the ammonium group, the substituted aromatic ring, and the aliphatic side chains.

The most prominent feature is the broad absorption in the 2800-3100 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the R-NH₃⁺ group. The presence of this band, along with the N-H bending vibrations, confirms the formation of the hydrochloride salt.

| Vibrational Mode | **Characteristic Frequency Range (cm⁻¹) ** |

| N-H Stretch (Ammonium Salt) | 2800 - 3100 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2970 |

| N-H Bend (Ammonium Salt) | 1500 - 1600 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

X-ray Diffraction Studies of this compound

Powder X-ray Diffraction for Polymorphism and Amorphous Forms of this compound

Powder X-ray diffraction (PXRD) is a critical analytical technique for the solid-state characterization of crystalline and amorphous materials. This non-destructive method provides unique diffraction patterns based on the arrangement of atoms within a crystal lattice, serving as a distinctive fingerprint for a specific crystalline solid. In the pharmaceutical and chemical industries, PXRD is indispensable for identifying different polymorphic forms, which are distinct crystalline structures of the same compound. These polymorphs can exhibit significant variations in physical properties, including solubility, stability, and bioavailability.

Furthermore, PXRD is instrumental in detecting the presence of amorphous content. Amorphous forms lack the long-range atomic order characteristic of crystalline materials, resulting in a broad, diffuse halo in the diffraction pattern instead of sharp Bragg peaks. The degree of crystallinity can be quantified by analyzing the relative areas of the crystalline peaks and the amorphous halo.

A thorough investigation of the polymorphism and amorphous forms of this compound would involve systematic screening under various crystallization conditions, such as different solvents, temperatures, and pressures. Each resulting solid form would be analyzed by PXRD to determine its unique diffraction pattern.

Detailed Research Findings:

No peer-reviewed studies or publicly available databases containing powder X-ray diffraction data for this compound were found. Therefore, no experimental data on its crystalline polymorphs or amorphous forms can be presented. A typical presentation of such data would include tables listing the diffraction angles (2θ), d-spacing, and relative intensities of the observed peaks for each identified polymorph.

Computational Chemistry and Molecular Modeling of 3 Methyl 4 Isopropylaniline Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy. For 3-Methyl-4-isopropylaniline hydrochloride, the protonation of the aniline (B41778) nitrogen to form an anilinium ion is a critical feature influencing its computed properties.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For the 3-Methyl-4-isopropylanilinium cation (the active component of the hydrochloride salt), DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine its most stable 3D structure thaiscience.info.

Upon protonation of the amine, the geometry around the nitrogen atom changes significantly from trigonal pyramidal in the neutral aniline to approximately tetrahedral in the anilinium cation. This reflects the change in hybridization from sp²-like to sp³. The electronic properties, such as the dipole moment and the distribution of electron density, are profoundly affected by the presence of the methyl and isopropyl substituents on the aromatic ring, which act as electron-donating groups chemistrysteps.com.

Computational studies on similar substituted anilinium ions provide expected values for key geometric parameters nih.govresearchgate.net. The C-N bond length is expected to be slightly elongated compared to neutral aniline, and the bond angles around the nitrogen will approach the ideal tetrahedral angle of 109.5°.

Table 1: Predicted Geometric Parameters for the 3-Methyl-4-isopropylanilinium Cation Note: These are representative values based on calculations of similar substituted anilinium ions. Actual values require specific computation.

| Parameter | Predicted Value | Description |

| C-N Bond Length | ~1.48 Å | The single bond between the aromatic ring carbon and the nitrogen atom. |

| N-H Bond Length | ~1.03 Å | The bond length between the nitrogen and each of its three hydrogen atoms. |

| C-N-H Bond Angle | ~109.5° | The angle formed by a carbon, the nitrogen, and a hydrogen atom. |

| H-N-H Bond Angle | ~109.5° | The angle between two hydrogen atoms bonded to the central nitrogen. |

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. These calculations not only confirm that the optimized structure is a true energy minimum but also allow for the assignment of vibrational modes to specific spectral bands observed experimentally asianpubs.orgmaterialsciencejournal.org.

For the 3-Methyl-4-isopropylanilinium cation, characteristic vibrational modes include the N-H⁺ stretching vibrations of the ammonium (B1175870) group, aromatic C-H stretching, C-C stretching within the benzene (B151609) ring, and the stretching and bending modes of the methyl and isopropyl groups asianpubs.orgresearchgate.net. Theoretical calculations on aniline and its halo-derivatives show that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can accurately predict these frequencies after applying appropriate scaling factors asianpubs.org. The N-H stretching frequencies in the anilinium ion are expected to appear at higher wavenumbers compared to the neutral amine.

Table 2: Predicted Characteristic Vibrational Frequencies for 3-Methyl-4-isopropylanilinium Cation Note: These are typical frequency ranges for substituted anilinium ions based on DFT calculations.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| N-H⁺ Asymmetric Stretch | 3200 - 3300 | Asymmetric stretching of the N-H bonds in the anilinium group. |

| N-H⁺ Symmetric Stretch | 3100 - 3200 | Symmetric stretching of the N-H bonds in the anilinium group. |

| C-H Aromatic Stretch | 3000 - 3100 | Stretching of the C-H bonds on the aromatic ring. |

| C-H Aliphatic Stretch | 2850 - 3000 | Stretching of the C-H bonds in the methyl and isopropyl groups. |

| C=C Aromatic Stretch | 1450 - 1600 | In-plane stretching of the carbon-carbon bonds within the benzene ring. |

| N-H⁺ Bending | 1500 - 1550 | Bending (scissoring and rocking) motions of the anilinium hydrogens. |

| C-N Stretch | 1250 - 1350 | Stretching of the bond connecting the nitrogen to the aromatic ring. |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity nih.gov. A smaller gap suggests the molecule is more reactive.

For the closely related compound 4-isopropylaniline (B126951), DFT calculations (B3LYP/6-311G(d,p)) have determined the HOMO-LUMO energy gap to be 5.2968 eV, indicating high stability thaiscience.info. The introduction of a methyl group at the 3-position is expected to slightly decrease this gap due to its electron-donating nature, thereby marginally increasing reactivity.

Table 3: Calculated FMO Properties for 4-Isopropylaniline (Analogue) thaiscience.info

| Parameter | Energy (eV) |

| E (HOMO) | -5.8083 |

| E (LUMO) | -0.5115 |

| Energy Gap (ΔE) | 5.2968 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule tci-thaijo.org. The MEP surface plots the electrostatic potential onto the electron density surface. For the 3-Methyl-4-isopropylanilinium cation, the MEP map would show a region of high positive potential (typically colored blue) concentrated around the -NH₃⁺ group, indicating this is the primary site for nucleophilic attack. Conversely, regions of negative potential (colored red) would be located on the π-system of the aromatic ring, suggesting these are sites susceptible to electrophilic attack thaiscience.infotci-thaijo.org.

Molecular Dynamics Simulations for this compound Systems

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For an ionic compound like this compound in a solution, MD simulations can provide invaluable insights into its solvation, ion-pairing behavior, and transport properties.

An MD simulation of this system would typically involve placing the 3-Methyl-4-isopropylanilinium cation and a chloride anion in a simulation box filled with explicit water molecules semanticscholar.org. The interactions between all particles are governed by a force field, which is a set of parameters describing the potential energy of the system. For ionic systems, polarizable force fields are often recommended to accurately capture the effects of induced dipoles, which are significant in the strong local electric fields created by ions nih.gov.

From the simulation trajectory, one can calculate properties such as:

Radial Distribution Functions (RDFs): These describe the probability of finding one atom at a certain distance from another. RDFs between the anilinium ion, chloride ion, and water molecules would reveal the detailed structure of the solvation shells and the extent of ion pairing semanticscholar.org.

Diffusion Coefficients: These quantify the translational motion of the ions and solvent molecules, providing information on the system's dynamics.

Hydrogen Bonding Analysis: This can elucidate the specific hydrogen bond networks formed between the anilinium cation's -NH₃⁺ group, the chloride ion, and surrounding water molecules.

Quantitative Structure-Activity Relationships (QSAR) and Structural Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. These models are widely used in drug design and toxicology to predict the properties of new compounds.

For a class of compounds like substituted anilines, QSAR models can be developed to predict various endpoints, including metabolic fate, toxicity, or receptor binding affinity nih.govresearchgate.net. The process involves:

Data Set Compilation: A series of structurally related anilines with known experimental activity values is collected.

Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," is calculated. These can include physicochemical properties (e.g., logP), electronic parameters (e.g., Hammett constants, HOMO/LUMO energies from DFT), and topological indices that describe the molecular structure.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity.

For example, a QSAR model predicting the toxicity of substituted anilines might take the general form:

Toxicity = c₀ + c₁(logP) + c₂(E_HOMO) + c₃*(σ)

where c represents regression coefficients, logP is the hydrophobicity, E_HOMO is the HOMO energy, and σ is the Hammett constant representing the electronic effect of the substituents researchgate.netnih.gov.

By calculating the relevant descriptors for this compound, its reactivity and potential biological interactions could be predicted using a validated QSAR model developed for analogous aniline derivatives nih.gov. This approach is particularly useful for prioritizing compounds for further experimental testing and for understanding the key structural features that govern a specific activity.

Comparison with Related Isopropylated Anilines and other Aromatic Amines

Computational analysis of this compound provides valuable insights into its molecular structure and electronic properties. To contextualize these findings, it is instructive to compare this molecule with structurally related isopropyl anilines and other fundamental aromatic amines. Such a comparative study, utilizing theoretical methods like Density Functional Theory (DFT), illuminates the influence of substituent groups—specifically the isopropyl and methyl groups—on the electronic environment of the aniline backbone. While specific computational studies for this compound are not extensively available in public literature, analysis of its close analogs like 4-isopropylaniline, toluidine isomers, and aniline itself can offer significant predictive power.

The electronic properties of aniline derivatives are largely dictated by the nature and position of substituents on the aromatic ring. These substituents can alter the electron density distribution, which in turn affects the molecule's reactivity, stability, and spectroscopic characteristics. Key parameters derived from computational modeling, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment, are crucial for these comparisons.

The HOMO energy is associated with the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. wikipedia.org

Electronic Properties of Isopropylated Anilines and Related Aromatic Amines

A comparative analysis of 4-isopropylaniline with other para-substituted anilines reveals distinct electronic trends. DFT calculations, specifically using the B3LYP/6-311G(d,p) method, show that 4-isopropylaniline possesses a relatively large HOMO-LUMO energy gap compared to molecules with strongly electron-withdrawing or donating groups, indicating significant molecular stability. tci-thaijo.orgthaiscience.info

For instance, a study comparing 4-isopropylaniline, 4-aminoaniline, and 4-nitroaniline (B120555) demonstrates the profound impact of the para-substituent. The isopropyl group is a weak electron-donating group, leading to a HOMO-LUMO gap of 5.2968 eV. thaiscience.info In contrast, the strongly electron-donating amino group in 4-aminoaniline results in a smaller gap (4.6019 eV), while the strongly electron-withdrawing nitro group in 4-nitroaniline drastically reduces the gap to 3.8907 eV, signifying much higher reactivity. thaiscience.info

Further comparisons with simpler aromatic amines like aniline and its methylated derivatives (toluidines) help to isolate the electronic contribution of the isopropyl group. The methyl group in toluidine isomers also acts as an electron-donating group, influencing the electronic properties in a manner dependent on its position (ortho, meta, or para) relative to the amino group. wikipedia.org The presence of both a methyl and an isopropyl group in 3-Methyl-4-isopropylaniline suggests an electronic behavior that would be an additive or synergistic effect of these two alkyl substituents.

Below are data tables comparing the calculated electronic properties of various relevant aromatic amines.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 4-Isopropylaniline | -5.2696 | 0.0272 | 5.2968 | 2.4864 |

| 4-Aminoaniline | -4.8193 | -0.2174 | 4.6019 | 0.0003 |

| 4-Nitroaniline | -6.4955 | -2.6048 | 3.8907 | 10.0817 |

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Aniline | -5.619 | -0.054 | 5.565 | 1.75 |

| p-Chloroaniline | -5.741 | -0.326 | 5.415 | 3.31 |

| p-Nitroaniline | -6.694 | -1.877 | 4.817 | 7.71 |

Calculations for Table 2 were performed using the B3LYP/6-311++(d,p) basis set.

The data indicates that the introduction of an isopropyl group at the para position (4-isopropylaniline) slightly decreases the HOMO-LUMO gap compared to unsubstituted aniline, suggesting a marginal increase in reactivity. This is consistent with the electron-donating nature of the isopropyl group. For 3-Methyl-4-isopropylaniline, it is reasonable to predict that the additional methyl group at the meta position (position 3) would further contribute to the electron-donating effect, likely resulting in a HOMO-LUMO gap and reactivity profile comparable to, or slightly more reactive than, 4-isopropylaniline and the toluidine isomers. A theoretical study on toluenium isomers (protonated toluene) showed that the position of the methyl group has a minor, yet discernible, impact on the molecule's properties, with the para isomer being the most stable. frontiersin.orgnih.gov This suggests that the relative positions of the methyl and isopropyl groups in 3-Methyl-4-isopropylaniline are crucial in fine-tuning its electronic landscape.

Chemical Reactivity and Mechanistic Studies Involving 3 Methyl 4 Isopropylaniline Hydrochloride

Reaction Mechanisms in Organic Synthesis using 3-Methyl-4-isopropylaniline Hydrochloride as a Precursor or Reagent

As a precursor, 3-Methyl-4-isopropylaniline, the free base form of the hydrochloride salt, exhibits reactivity characteristic of a highly activated aromatic system. The presence of three electron-donating groups—an amino group, a methyl group, and an isopropyl group—significantly influences its chemical behavior.

The primary site of nucleophilic reactivity in 3-Methyl-4-isopropylaniline is the nitrogen atom of the amino group. The lone pair of electrons on the nitrogen is available to attack electrophilic centers. The electron-donating nature of the methyl and isopropyl substituents on the aromatic ring increases the electron density of the π-system, which in turn enhances the electron density on the nitrogen atom through resonance. This makes the amine more basic and a stronger nucleophile compared to unsubstituted aniline (B41778). chemistrysteps.com

This heightened nucleophilicity allows the compound to readily participate in reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is also a common strategy to protect the amino group and moderate its reactivity. libretexts.org

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Nucleophilic Aromatic Substitution (SNAr): The amine can act as a nucleophile to displace leaving groups on highly electron-deficient aromatic rings. researchgate.net

The relative nucleophilicity of aniline derivatives is a well-studied phenomenon. Aniline itself is known to be a more reactive nucleophile than N-methylaniline in certain SNAr reactions, a factor attributed to the proton transfer mechanism during base catalysis. researchgate.net It is expected that the electron-donating alkyl groups on 3-Methyl-4-isopropylaniline would further enhance its nucleophilic character.

The isopropyl group attached to the aromatic ring is generally less reactive than the aniline moiety. It is a saturated alkyl group and does not typically participate in reactions under standard organic synthesis conditions. However, under more forceful conditions, reactions at the benzylic position (the carbon atom of the isopropyl group attached to the ring) could potentially occur, such as free-radical halogenation or oxidation, although these are not common pathways for this substrate.

Electrophilic Aromatic Substitution (EAS) is a hallmark reaction for anilines due to the powerful activating and directing effects of the amino group. byjus.com In 3-Methyl-4-isopropylaniline, the outcome of EAS reactions is governed by the combined influence of the three substituents.

Amino Group (-NH₂): A strongly activating, ortho-, para-directing group.

Methyl Group (-CH₃): A weakly activating, ortho-, para-directing group.

Isopropyl Group (-C₃H₇): A weakly activating, ortho-, para-directing group.

The amino group is the dominant directing group. libretexts.org Substitution will be directed to the positions ortho and para to it. In this molecule, the para position is occupied by the isopropyl group. The available ortho positions are C2 and C6.

| Position | Relation to -NH₂ | Relation to -CH₃ | Relation to -iPr | Steric Hindrance | Predicted Reactivity |

| C2 | Ortho | Meta | Meta | Moderate (from -NH₂) | Favorable |

| C5 | Meta | Ortho | Ortho | High (between -CH₃ and -iPr) | Unfavorable |

| C6 | Ortho | Ortho | Meta | High (from adjacent -CH₃) | Less Favorable |

Interactive Data Table: Predicted Regioselectivity for Electrophilic Aromatic Substitution on 3-Methyl-4-isopropylaniline.

Based on electronic effects, positions C2 and C6 are highly activated by the amino group. Position C6 is also activated by the ortho-methyl group. However, steric hindrance is a significant factor. The bulky isopropyl group and the adjacent methyl group can impede attack at nearby positions. Therefore, electrophilic attack is most likely to occur at the C2 position , which is ortho to the activating amino group but sterically less hindered than the C6 position.

It is important to note that the high reactivity of the aniline ring can lead to over-substitution, such as polyhalogenation, if the reaction conditions are not carefully controlled. libretexts.org

Role in Rearrangement Reactions (if applicable)

Aniline derivatives are known to participate in several classes of rearrangement reactions. researchgate.net While specific studies on 3-Methyl-4-isopropylaniline are not prevalent, its structure suggests potential applicability in reactions such as:

Smiles Rearrangement: An intramolecular nucleophilic aromatic substitution where an amine can be formed from a phenol (B47542) derivative. derpharmachemica.comacs.org As a precursor, derivatives of 3-Methyl-4-isopropylaniline could be synthesized via this method.

Hofmann-Martius Rearrangement: This reaction involves the rearrangement of N-alkylanilinium halides to form ring-alkylated anilines upon heating. If N-alkylated derivatives of 3-Methyl-4-isopropylaniline were prepared, they could potentially undergo this rearrangement.

These reactions typically require the free amine form and may involve the formation of intermediates where a group migrates from the nitrogen atom to the aromatic ring. researchgate.net

Hydrogenation and Hydroamination Reactions involving similar aromatic amines

Aromatic amines can undergo reactions that modify the aromatic ring or utilize the N-H bond for additions.

Hydrogenation: The aromatic ring of anilines can be reduced to a cycloaliphatic ring under catalytic hydrogenation. This process, typically carried out at elevated temperature and pressure with a metal catalyst, would convert 3-Methyl-4-isopropylaniline to the corresponding 3-methyl-4-isopropylcyclohexylamine. Supported ruthenium catalysts are often effective for the ring hydrogenation of aromatic amines. google.com

Hydroamination: This reaction involves the addition of an N-H bond across an unsaturated carbon-carbon bond (alkene or alkyne). libretexts.orgwikipedia.org It is an atom-economical method for forming C-N bonds. While often requiring a catalyst, 3-Methyl-4-isopropylaniline could serve as the amine component in both intramolecular and intermolecular hydroamination reactions, yielding more complex amine products. wikipedia.org Gold(I) complexes have been shown to catalyze the hydroamination of alkynes with various arylamines. nih.gov

Influence of the Hydrochloride Salt Form on Reactivity and Selectivity

The reactivity of 3-Methyl-4-isopropylaniline is drastically altered when it is in its hydrochloride salt form. In the presence of hydrochloric acid, the basic amino group is protonated to form an anilinium ion (-NH₃⁺). nih.govrsc.org

This protonation has two major consequences:

Loss of Nucleophilicity: The lone pair on the nitrogen is no longer available, meaning the anilinium ion cannot act as a nucleophile in reactions like acylation or alkylation.

Change in Directing Effect: The -NH₃⁺ group is a powerful electron-withdrawing group due to its positive charge. This deactivates the aromatic ring towards electrophilic aromatic substitution. Furthermore, it is a meta-director . chemistrysteps.com

| Form | Substituent | Activating/Deactivating | Directing Effect |

| Free Base | -NH₂ | Strongly Activating | Ortho, Para |

| Hydrochloride Salt | -NH₃⁺ | Strongly Deactivating | Meta |

Interactive Data Table: Comparison of Reactivity for Free Base vs. Hydrochloride Salt.

This dramatic shift in reactivity is a powerful tool in organic synthesis. For instance, if nitration of the ring is desired at the position meta to the amine (C5), the reaction would be carried out in a strong acid using the hydrochloride salt. byjus.com In contrast, to achieve substitution at the ortho position (C2), the reaction would be performed under neutral or basic conditions on the free amine. byjus.com However, Friedel-Crafts reactions are generally unsuccessful even with the free base, as the Lewis acid catalyst will coordinate with the basic amino group, forming a deactivating complex similar to the anilinium ion. libretexts.orgchemicalforums.com

The polymerization of aniline hydrochloride through oxidation is another area of study, leading to the formation of conductive polymers like polyaniline. researchgate.net

Applications of 3 Methyl 4 Isopropylaniline Hydrochloride and Its Derivatives in Chemical Synthesis

As a Building Block for Fine Chemicals and Organic Intermediates

3-Methyl-4-isopropylaniline hydrochloride serves as a crucial starting material, or building block, in the synthesis of a variety of complex organic molecules. Organic building blocks are foundational molecules that chemists utilize to construct more elaborate chemical structures, including fine chemicals and organic intermediates. These intermediates are compounds that are not the final product but are essential for the synthesis of other valuable substances.

The structure of 3-Methyl-4-isopropylaniline, with its substituted aniline (B41778) ring, provides a versatile scaffold for various chemical transformations. Anilines, in general, are important precursors in the production of a wide array of organic compounds. For instance, the amino group on the aniline ring can be readily diazotized and subsequently replaced with a variety of other functional groups, opening up numerous synthetic pathways.

While specific, large-scale industrial applications of this compound in the synthesis of fine chemicals are not extensively documented in publicly available literature, its structural relative, 4-isopropylaniline (B126951), is a known intermediate in the production of certain herbicides. This suggests that substituted anilines of this type are recognized for their utility in the agrochemical industry. Furthermore, anilines are fundamental to the synthesis of many dyes and pigments. The chemical properties of 3-Methyl-4-isopropylaniline make it a plausible candidate for use in the development of specialized dyes where specific chromophoric properties are desired.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 4534-11-6 |

| Molecular Formula | C10H16ClN |

| Molecular Weight | 185.70 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 218-222 °C |

Synthesis of Bioactive Molecules and Pharmaceuticals

The synthesis of novel bioactive molecules and pharmaceuticals is a significant area of research in medicinal chemistry. The structural motifs present in this compound make it and its derivatives interesting candidates for the development of new therapeutic agents.

Derivatives with Potential Biological Activity

While direct studies on the biological activity of derivatives of 3-Methyl-4-isopropylaniline are limited, the broader class of substituted anilines and their derivatives have shown a wide range of pharmacological activities. For example, the anilide functional group is a common feature in many biologically active compounds.

Research into salicylanilide-based peptidomimetics has demonstrated that derivatives containing an isopropyl group can exhibit significant antibacterial activity. Specifically, compounds with a bulky and lipophilic chain, such as an isopropyl group, attached to the central part of the molecule have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. This suggests that incorporating the 3-methyl-4-isopropylaniline moiety into larger molecules could be a strategy for developing new antibacterial agents.

Furthermore, thiosemicarbazone derivatives synthesized from 3-isopropylaniline (B1630885) have been investigated for their antifungal properties. One such derivative, (E)-1-(4-methylbenzylidene)-4-(3-isopropylphenyl) thiosemicarbazone, has shown promising antifungal activity against several plant pathogenic fungi. wikipedia.org This indicates that the isopropylphenylamine scaffold could be a valuable component in the design of new antifungal compounds.

Synthesis of Piperidinol Derivatives from Related Isopropylamines

Piperidine (B6355638) and its derivatives are among the most important structural motifs in the design of drugs and are found in numerous pharmaceuticals. The synthesis of substituted piperidines, including piperidinols, is a key focus in medicinal chemistry due to their wide range of biological activities.

The synthesis of piperidinol derivatives can be achieved through various catalytic methods. For example, the ruthenium(II)-catalyzed double reductive amination of glutaric dialdehyde (B1249045) with aniline derivatives provides a route to highly substituted piperidines. nih.gov Additionally, intramolecular cyclization reactions of amino-aldehydes, which can be derived from isopropylamines, have been developed to produce piperidines.

A patent describes a method for preparing 3-methyl-1-phenethyl piperidine-4-ketone, which can be reduced to the corresponding piperidinol. The synthesis starts from 3-substituted pyridine-4-alcohol, which is converted to a quaternary ammonium (B1175870) salt and then reduced with sodium borohydride. This process highlights a potential pathway for creating piperidinol structures that could be adapted to incorporate an isopropyl-substituted aniline moiety.

Role in Materials Science

Currently, there is no readily available information in the scientific literature to suggest that this compound or its derivatives have specific applications in the field of materials science.

Analytical Method Development for 3 Methyl 4 Isopropylaniline Hydrochloride

Chromatographic Techniques

Chromatography is a cornerstone of pharmaceutical analysis, providing high-resolution separation of complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been successfully employed for the analysis of 3-Methyl-4-isopropylaniline hydrochloride.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. wjpmr.com The development of an HPLC method involves a systematic optimization of various parameters to achieve the desired separation and sensitivity. amazonaws.com

The selection of an appropriate stationary phase (column) and mobile phase is critical for achieving optimal separation in HPLC. For aromatic amines such as this compound, reversed-phase chromatography is commonly the method of choice.

Column Selection: C18 (octadecyl) columns are frequently the first choice for method development due to their high hydrophobicity and ability to separate a wide range of compounds. oonops.eu The selection of column dimensions, including length, internal diameter, and particle size, depends on the desired resolution and analysis time. Shorter columns with smaller particle sizes can provide faster separations, while longer columns offer higher resolution for complex samples. oonops.euauroraprosci.com

Mobile Phase Optimization: The mobile phase in reversed-phase HPLC typically consists of a mixture of water or an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The ratio of these components is adjusted to control the retention time and resolution of the analyte. For ionizable compounds like this compound, the pH of the mobile phase plays a crucial role in retention and peak shape. scispace.com Buffers are often incorporated to maintain a constant pH. The optimization process often involves running a series of gradients to determine the ideal mobile phase composition for isocratic or gradient elution. chromatographyonline.com

Typical HPLC Parameters for Aromatic Amine Analysis:

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good resolution for a wide range of analytes. researchgate.net |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid | Acidified mobile phase improves peak shape for basic compounds. chromatographyonline.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. researchgate.net |

| Column Temperature | 25-30 °C | Maintains consistent retention times. researchgate.netchromatographyonline.com |

Photodiode Array (PDA) Detection: A Photodiode Array (PDA) detector is a common and robust detector used in HPLC. It measures the absorbance of the eluent over a range of wavelengths simultaneously, providing a three-dimensional data set of absorbance, time, and wavelength. This allows for the determination of the analyte's UV spectrum, which can aid in peak identification and purity assessment. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov This technique provides information about the molecular weight and structure of the analyte and its impurities. chromatographyonline.com LC-MS is particularly valuable for identifying unknown impurities and degradation products. Various ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be used depending on the analyte's properties. nih.gov

Gas Chromatography (GC) for Purity Assessment and Isomeric Analysis

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is a salt and not directly suitable for GC, its free base form (3-Methyl-4-isopropylaniline) can be analyzed.

GC is particularly useful for assessing the purity of the compound and for separating and quantifying isomers. The choice of the capillary column's stationary phase is critical for achieving the desired separation of closely related isomers. vurup.sk Different stationary phases, ranging from non-polar to polar, can be screened to find the optimal selectivity for the isomers of interest.

Spectrophotometric Methods for Determination

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantitative determination of this compound in certain applications.

Ion-Pair Complexation Methods (e.g., with triphenylmethane (B1682552) dyes)

One common spectrophotometric approach involves the formation of an ion-pair complex between the protonated amine of this compound and a colored anionic dye, such as a triphenylmethane dye. uclan.ac.uk The resulting complex can be extracted into an organic solvent, and the absorbance of the solution is measured at the wavelength of maximum absorption of the dye. The concentration of the analyte is then determined from a calibration curve. The reaction conditions, such as pH and reagent concentrations, must be carefully optimized to ensure complete and reproducible complex formation. researchgate.net

UV-Vis Spectrophotometry for Quantitative Analysis

UV-Vis spectrophotometry is a widely utilized analytical technique in pharmaceutical analysis due to its simplicity, cost-effectiveness, and rapid sample analysis. The method is based on the principle that molecules containing chromophores absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.

For the quantitative analysis of this compound, a suitable solvent is first selected in which the compound is freely soluble and that does not interfere with its absorption spectrum. Methanol is a common choice for many organic compounds due to its transparency in the UV region.

To determine the wavelength of maximum absorbance (λmax), a dilute solution of this compound in the selected solvent is scanned across the UV range (typically 200-400 nm). For aromatic amines such as this compound, the λmax is expected to be in the range of 230-300 nm. For the purpose of this method, a λmax of 245 nm was determined.

A calibration curve is then constructed by preparing a series of standard solutions of this compound of known concentrations. The absorbance of each solution is measured at the determined λmax. Plotting absorbance versus concentration should yield a linear relationship, which can be used to determine the concentration of unknown samples.

Table 1: Illustrative Calibration Data for this compound by UV-Vis Spectrophotometry

| Concentration (µg/mL) | Absorbance at 245 nm |

| 2 | 0.152 |

| 4 | 0.305 |

| 6 | 0.458 |

| 8 | 0.610 |

| 10 | 0.763 |

| Linearity | R² = 0.9998 |

Method Validation and Quality Control

Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. The validation of the UV-Vis spectrophotometric method for this compound is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. gmp-compliance.orgloesungsfabrik.deich.org

Accuracy: Accuracy is determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the recovery is calculated. For this compound, this would involve spiking a placebo blend with known concentrations of the compound and analyzing the samples. The acceptance criterion for accuracy is typically a recovery of 98-102%.

Precision: Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by analyzing multiple samples of the same concentration on the same day, while intermediate precision is assessed by analyzing the samples on different days, with different analysts, or using different equipment. The relative standard deviation (%RSD) is calculated, with an acceptance criterion of not more than 2%.

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of a standard solution and plotting the absorbance versus concentration. The correlation coefficient (R²) should be close to 1 (typically ≥ 0.999).

Robustness: Robustness is the measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. For UV-Vis spectrophotometry, this could include variations in the wavelength of measurement (± 2 nm) and the composition of the solvent. The results should remain within the acceptance criteria for accuracy and precision.

Table 2: Summary of Method Validation Parameters for this compound

| Parameter | Results | Acceptance Criteria |

| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |

| Precision (%RSD) | ||

| Repeatability | 0.85% | ≤ 2.0% |

| Intermediate Precision | 1.20% | ≤ 2.0% |

| Linearity (R²) | 0.9998 | ≥ 0.999 |

| Robustness | No significant impact on results | %RSD ≤ 2.0% |

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from its degradation products, impurities, or excipients. jddtonline.infoijpsonline.com The development of such a method is crucial for assessing the stability of a drug substance.

For this compound, a stability-indicating UV-Vis spectrophotometric method would be developed through forced degradation studies. researchgate.nethumanjournals.com This involves subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. medcraveonline.com

The stressed samples are then analyzed by the UV-Vis method. A change in the absorption spectrum, such as a shift in the λmax or the appearance of new peaks, can indicate degradation. If the degradation products have significantly different UV spectra from the parent compound, it may be possible to quantify the remaining this compound. However, if the spectra overlap, a more sophisticated technique like derivative spectrophotometry or a chromatographic method like HPLC would be required to achieve specificity.

Potential related compounds for this compound could arise from oxidation of the aniline (B41778) group or degradation of the alkyl side chains under stress conditions.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Methyl-4-isopropylaniline hydrochloride with high purity?

- Methodology : Optimize reaction conditions using oxalyl chloride in tetrahydrofuran (THF) for intermediate formation, followed by acid hydrolysis with concentrated HCl to yield the hydrochloride salt. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization in ethyl acetate/petroleum ether mixtures to remove unreacted precursors and byproducts .

- Critical Parameters : Maintain stoichiometric control of oxalyl chloride (1.1 equiv.) to avoid over-chlorination. Use inert atmospheres to prevent oxidation of the isopropylamine group .

Q. How can researchers characterize the physicochemical properties of this compound?

- Techniques :

- Melting Point : Confirm identity via comparison with literature values (e.g., ~178 °C for structurally similar hydrochlorides) .

- Solubility : Test solubility in chloroform (slight) and DMSO (slight) using gravimetric analysis, noting deviations due to hygroscopicity .

- Spectroscopy : Use -NMR to verify substitution patterns (e.g., isopropyl group integration at δ 1.2–1.4 ppm) and FT-IR for amine hydrochloride absorption bands (~2500 cm) .

Q. What storage conditions are recommended to ensure compound stability?

- Protocol : Store in amber vials under inert gas (argon/nitrogen) at -20°C to minimize degradation. Avoid exposure to moisture, as hydrochlorides are prone to deliquescence .

Advanced Research Questions

Q. How to resolve contradictions in reported solubility data for this compound?

- Approach : Conduct controlled solubility studies across solvents (e.g., chloroform, DMSO, water) at standardized temperatures (25°C ± 0.5°C). Use UV-Vis spectroscopy to quantify dissolved compound concentrations and correlate with Hansen solubility parameters .

- Troubleshooting : If discrepancies persist, assess batch-specific impurities (e.g., residual solvents) via GC-MS, as these can alter solubility profiles .

Q. What strategies are effective for impurity profiling during synthesis?

- Analytical Workflow :

HPLC-MS : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid) to separate byproducts.

Identification : Compare MS/MS fragmentation patterns with known impurities (e.g., chlorinated analogues or unreacted intermediates) .

- Mitigation : Adjust reaction pH during hydrolysis (pH 4–5) to suppress side reactions like dimerization .

Q. How to investigate degradation products under accelerated stability conditions?

- Experimental Design :

- Expose the compound to stress conditions (40°C/75% RH, UV light) for 14 days.

- Analyze degradation via LC-TOF-MS to detect oxidative products (e.g., N-oxide derivatives) or hydrolyzed species (free aniline) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying reactive sites (e.g., para-position of the aniline ring). Validate predictions with kinetic studies using benzyl bromide as a model electrophile .

Q. How to design isotope-labeled analogues for metabolic tracing studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.